Cas no 2580199-43-3 (6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acid)

6-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acid is a fluorinated pyridine derivative featuring an Fmoc-protected amine group and a carboxylic acid functionality. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its dual-reactive sites, enabling selective modifications. The Fmoc group provides orthogonal protection for the amine, facilitating solid-phase peptide synthesis (SPPS), while the fluorine substituent enhances electronic properties and metabolic stability. The carboxylic acid moiety allows for further derivatization or conjugation. Its structural features make it a versatile intermediate for designing bioactive molecules, particularly in the development of fluorinated pharmaceuticals and peptidomimetics. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acid structure
2580199-43-3 structure
Product name:6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acid
CAS No:2580199-43-3
MF:C21H15FN2O4
Molecular Weight:378.353208780289
CID:5660380
PubChem ID:165889243

6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-27727866
    • 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropyridine-3-carboxylic acid
    • 2580199-43-3
    • 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acid
    • インチ: 1S/C21H15FN2O4/c22-18-9-19(23-10-16(18)20(25)26)24-21(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-10,17H,11H2,(H,25,26)(H,23,24,27)
    • InChIKey: WOZWYLIPYKGFDB-UHFFFAOYSA-N
    • SMILES: FC1C(C(=O)O)=CN=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 378.10158513g/mol
  • 同位素质量: 378.10158513g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 567
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.5Ų
  • XLogP3: 3.5

6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27727866-0.5g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropyridine-3-carboxylic acid
2580199-43-3 95.0%
0.5g
$2202.0 2025-03-19
Enamine
EN300-27727866-5.0g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropyridine-3-carboxylic acid
2580199-43-3 95.0%
5.0g
$6650.0 2025-03-19
Enamine
EN300-27727866-1.0g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropyridine-3-carboxylic acid
2580199-43-3 95.0%
1.0g
$2294.0 2025-03-19
Enamine
EN300-27727866-1g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropyridine-3-carboxylic acid
2580199-43-3
1g
$2294.0 2023-09-10
Enamine
EN300-27727866-10g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropyridine-3-carboxylic acid
2580199-43-3
10g
$9859.0 2023-09-10
Enamine
EN300-27727866-0.25g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropyridine-3-carboxylic acid
2580199-43-3 95.0%
0.25g
$2110.0 2025-03-19
Enamine
EN300-27727866-0.1g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropyridine-3-carboxylic acid
2580199-43-3 95.0%
0.1g
$2019.0 2025-03-19
Enamine
EN300-27727866-5g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropyridine-3-carboxylic acid
2580199-43-3
5g
$6650.0 2023-09-10
Enamine
EN300-27727866-0.05g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropyridine-3-carboxylic acid
2580199-43-3 95.0%
0.05g
$1927.0 2025-03-19
Enamine
EN300-27727866-2.5g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropyridine-3-carboxylic acid
2580199-43-3 95.0%
2.5g
$4495.0 2025-03-19

6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acid 関連文献

6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acidに関する追加情報

Introduction to 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic Acid (CAS No. 2580199-43-3)

6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2580199-43-3, represents a convergence of advanced synthetic methodologies and biological activity, making it a subject of intense research interest. The presence of multiple functional groups, including a fluoropyridine core and a fluoren-9-ylmethoxycarbonyl moiety, endows this molecule with a high degree of versatility in drug design and development.

The structural framework of 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acid is meticulously designed to optimize interactions with biological targets. The fluoropyridine segment is particularly noteworthy, as fluorinated pyridines are widely recognized for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. This feature has been extensively explored in recent years, with numerous studies demonstrating the potential of fluorinated pyridines in the development of next-generation therapeutics.

In the realm of medicinal chemistry, the incorporation of a fluoren-9-ylmethoxycarbonyl group serves multiple purposes. This protective group not only enhances the solubility and stability of the compound during synthetic processes but also provides a site for further functionalization. The methoxycarbonyl moiety is particularly valuable in peptide mimetics and protein-protein interaction inhibitors, where it can be selectively removed to reveal reactive sites for covalent bonding. Such attributes make 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acid a promising building block for the synthesis of complex molecular entities.

The compound's relevance is further underscored by its potential applications in addressing emerging therapeutic challenges. Current research indicates that molecules featuring fluorinated pyridines exhibit enhanced efficacy against various diseases, including cancer and infectious disorders. For instance, recent studies have highlighted the role of fluorinated pyridines in modulating kinase activity, which is crucial for targeting oncogenic pathways. The presence of the fluoren-9-ylmethoxycarbonyl group also suggests potential utility in designing inhibitors that target protein-protein interactions, a key mechanism in many biological processes.

The synthesis of 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acid involves a series of well-established yet intricate chemical transformations. The process typically begins with the preparation of a fluoropyridine precursor, followed by functionalization at the 3-position with an amino group. Subsequent introduction of the fluoren-9-ylmethoxycarbonyl group completes the molecular architecture. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective protection-deprotection strategies, are employed to ensure high yield and purity.

The chemical properties of this compound are further illuminated by its spectroscopic characteristics. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals corresponding to the aromatic protons of both the pyridine and fluorene moieties, as well as the methoxycarbonyl group. Mass spectrometry confirms the molecular weight with high precision, validating its structural integrity. These analytical data are essential for confirming the identity and purity of the compound during both synthesis and application.

Beyond its synthetic significance, 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-fluoropyridine-3-carboxylic acid holds promise for future clinical applications. Preclinical studies have demonstrated its potential as an intermediate in the development of novel therapeutics targeting specific disease pathways. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammation and oxidative stress, which are pivotal mechanisms in conditions such as neurodegenerative diseases and cardiovascular disorders. The versatility of its structure allows for modifications that can fine-tune its pharmacological profile to meet diverse therapeutic needs.

The integration of computational methods into drug discovery has further enhanced the utility of compounds like 6-({(9H-fluoren- 9 -yl)methoxycarbonyl}amin-payide-3

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